Alrizomadlin

Catalog No.
S516659
CAS No.
1818393-16-6
M.F
C34H38Cl2FN3O4
M. Wt
642.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alrizomadlin

CAS Number

1818393-16-6

Product Name

Alrizomadlin

Molecular Formula

C34H38Cl2FN3O4

Molecular Weight

642.6 g/mol

InChI

InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1

InChI Key

YJCZPJQGFSSFOL-MNZPCBJKSA-N

SMILES

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O

Solubility

Soluble in DMSO

Synonyms

AA-115; AA 115; AA115; APG 115; APG115; APG-115.

Canonical SMILES

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O

Isomeric SMILES

CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O

Description

The exact mass of the compound 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid is 641.2223 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MDM2 Inhibitor

  • AA-115/APG-115 is being studied as a potential inhibitor of a protein called MDM2. ()
  • MDM2 plays a role in regulating the activity of another protein, p53, which is important for suppressing tumor growth.

Clinical Trials

  • Research is ongoing to determine if AA-115/APG-115 is safe and effective for treating cancer in humans.
  • Clinical trials are used to test the safety and efficacy of new drugs.

Alrizomadlin, also known as APG-115, is a novel small-molecule inhibitor designed to selectively target the interaction between the p53 tumor suppressor protein and the MDM2 oncoprotein. This compound plays a crucial role in destabilizing the p53-MDM2 complex, thereby promoting p53-mediated apoptosis in cancer cells. Alrizomadlin is orally active and has shown significant promise in preclinical studies, particularly in models of acute myeloid leukemia and myelodysplastic syndromes .

, including a 1,3-dipolar cycloaddition and a late-stage Davis–Beirut reaction. These methods allow for the efficient construction of the complex spirooxindole scaffold integral to the compound's structure. The synthetic route has been optimized for scalability, allowing for the production of multi-gram quantities necessary for further pharmacological studies .

Preclinical studies have demonstrated that Alrizomadlin exhibits potent anti-tumor activity by inducing apoptosis in cancer cells with wild-type p53. In xenograft models of acute myeloid leukemia and high-risk myelodysplastic syndromes, Alrizomadlin has been shown to enhance apoptosis and reduce tumor growth when administered alone or in combination with other agents like azacitidine . Its ability to activate p53-mediated pathways makes it a candidate for treating malignancies characterized by dysfunctional p53 signaling.

Alrizomadlin is currently under investigation as a therapeutic agent for various hematological malignancies, particularly those associated with p53 mutations or dysregulation. Its potential applications extend beyond acute myeloid leukemia and myelodysplastic syndromes to other cancers where MDM2 overexpression contributes to tumorigenesis. The ongoing clinical trials are assessing its efficacy both as a monotherapy and in combination with standard treatments .

Studies have focused on Alrizomadlin's interactions with MDM2 and its effects on downstream signaling pathways related to apoptosis. The compound's binding affinity for MDM2 has been characterized, revealing its capacity to effectively displace p53 from the MDM2 complex. Furthermore, pharmacokinetic analyses have been performed to understand its absorption, distribution, metabolism, and excretion characteristics in humans .

Several compounds share structural or functional similarities with Alrizomadlin, primarily targeting the p53-MDM2 interaction:

Comparison Table

CompoundMechanism of ActionUnique Features
AlrizomadlinInhibits p53-MDM2 interactionOral bioavailability; potent in hematological cancers
Nutlin-3Stabilizes p53 by inhibiting MDM2Established clinical use; less selective
RG7112Displaces p53 from MDM2Enhanced binding affinity; varied efficacy
MI-1061Targets MDM2 with different scaffoldFocus on metabolic stability

Alrizomadlin stands out due to its oral activity and specific targeting of certain malignancies resistant to conventional therapies. Its unique structural features contribute to its distinct pharmacological profile compared to other inhibitors in development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

641.2223403 g/mol

Monoisotopic Mass

641.2223403 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

15QAU0SI9J

Dates

Modify: 2023-08-15
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development

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